molecular formula C29H21NO6 B3705596 [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 2-benzamidobenzoate

[2-(4-Benzoyloxyphenyl)-2-oxoethyl] 2-benzamidobenzoate

Cat. No.: B3705596
M. Wt: 479.5 g/mol
InChI Key: ALZFQZQRAIDWJE-UHFFFAOYSA-N
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Description

[2-(4-Benzoyloxyphenyl)-2-oxoethyl] 2-benzamidobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoyloxy group and a benzamidobenzoate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 2-benzamidobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxybenzoic acid with benzoyl chloride to form 4-benzoyloxybenzoic acid. This intermediate is then reacted with 2-bromoacetophenone under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Benzoyloxyphenyl)-2-oxoethyl] 2-benzamidobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy or benzamidobenzoate moieties, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 2-benzamidobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its benzoyloxy and benzamidobenzoate groups can mimic natural substrates, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities, making it a valuable compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 2-benzamidobenzoate involves its interaction with specific molecular targets. The benzoyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the benzamidobenzoate moiety can engage in π-π stacking and electrostatic interactions. These interactions facilitate the binding of the compound to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Hydroxyphenyl)-2-oxoethyl] 2-benzamidobenzoate: Similar structure but with a hydroxy group instead of a benzoyloxy group.

    [2-(4-Methoxyphenyl)-2-oxoethyl] 2-benzamidobenzoate: Similar structure but with a methoxy group instead of a benzoyloxy group.

    [2-(4-Chlorophenyl)-2-oxoethyl] 2-benzamidobenzoate: Similar structure but with a chloro group instead of a benzoyloxy group.

Uniqueness

The uniqueness of [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 2-benzamidobenzoate lies in its benzoyloxy group, which enhances its reactivity and binding affinity compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[2-(4-benzoyloxyphenyl)-2-oxoethyl] 2-benzamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21NO6/c31-26(20-15-17-23(18-16-20)36-28(33)22-11-5-2-6-12-22)19-35-29(34)24-13-7-8-14-25(24)30-27(32)21-9-3-1-4-10-21/h1-18H,19H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZFQZQRAIDWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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